molecular formula C7H6FN3O4 B8590219 4-Fluoro-N-methyl-2,6-dinitroaniline

4-Fluoro-N-methyl-2,6-dinitroaniline

Cat. No. B8590219
M. Wt: 215.14 g/mol
InChI Key: QQYYVGPPWZJSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-methyl-2,6-dinitroaniline is a useful research compound. Its molecular formula is C7H6FN3O4 and its molecular weight is 215.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-N-methyl-2,6-dinitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-N-methyl-2,6-dinitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Fluoro-N-methyl-2,6-dinitroaniline

Molecular Formula

C7H6FN3O4

Molecular Weight

215.14 g/mol

IUPAC Name

4-fluoro-N-methyl-2,6-dinitroaniline

InChI

InChI=1S/C7H6FN3O4/c1-9-7-5(10(12)13)2-4(8)3-6(7)11(14)15/h2-3,9H,1H3

InChI Key

QQYYVGPPWZJSGZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1.35 g (6.12 mmol) of 2-chloro-5-fluoro-1,3-dinitrobenzene in 20 mL of THF at 0° C. was added 6.1 mL (12 mmol) of 2N methylamine in THF. The cold bath was removed and the reaction was stirred at room temperature for 45 minutes. The solution was concentrated, diluted with ether and washed with saturated sodium bicarbonate solution. The resulting organic solution was dried over sodium sulfate, filtered and concentrated giving 1.30 g (99%) of the title compound as a bright orange powder.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
99%

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